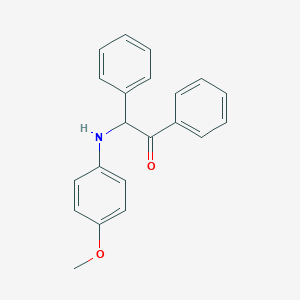
2-(4-Methoxyanilino)-1,2-diphenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyanilino)-1,2-diphenylethanone, also known as Methoxydiphenylamine (MDA), is a chemical compound that has been extensively studied for its potential applications in the field of organic electronics and optoelectronics. MDA is a yellow powder that is soluble in organic solvents such as chloroform, acetone, and methanol.
Mecanismo De Acción
MDA has a planar structure with a conjugated system of double bonds, which allows it to efficiently transport charge carriers such as electrons and holes. In OLEDs and OPVs, MDA acts as a hole-transport material, facilitating the movement of positive charge carriers from the anode to the emissive layer. In DSSCs, MDA acts as a sensitizer, absorbing photons and transferring the resulting excited electron to the TiO2 electrode. In OFETs, MDA acts as an electron-transport material, facilitating the movement of negative charge carriers from the source to the drain.
Efectos Bioquímicos Y Fisiológicos
MDA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have significant adverse effects on human health or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its electronic and optical properties can be easily tuned by modifying its chemical structure. However, MDA is sensitive to air and moisture, which can degrade its performance in electronic devices. Additionally, MDA has relatively low thermal stability, which can limit its use in high-temperature applications.
Direcciones Futuras
There are several future directions for research on MDA. One area of interest is the development of new synthetic methods for MDA and its derivatives, which could improve its purity and performance in electronic devices. Another area of interest is the investigation of MDA's potential applications in other areas of organic electronics and optoelectronics, such as organic memory devices and organic lasers. Additionally, there is a need for further studies on the biochemical and physiological effects of MDA to ensure its safety for use in electronic devices and other applications.
Métodos De Síntesis
MDA can be synthesized by the reaction of 4-methoxyaniline with benzophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of MDA as a yellow powder. The purity of the synthesized MDA can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
MDA has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. MDA has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) and as an electron-transport material in organic field-effect transistors (OFETs). Its unique electronic and optical properties make it a promising candidate for use in these applications.
Propiedades
Número CAS |
19339-72-1 |
|---|---|
Nombre del producto |
2-(4-Methoxyanilino)-1,2-diphenylethanone |
Fórmula molecular |
C21H19NO2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2-(4-methoxyanilino)-1,2-diphenylethanone |
InChI |
InChI=1S/C21H19NO2/c1-24-19-14-12-18(13-15-19)22-20(16-8-4-2-5-9-16)21(23)17-10-6-3-7-11-17/h2-15,20,22H,1H3 |
Clave InChI |
JRZHPGQTVBMVBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Otros números CAS |
19339-72-1 |
Sinónimos |
2-[(4-methoxyphenyl)amino]-1,2-diphenyl-ethanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)
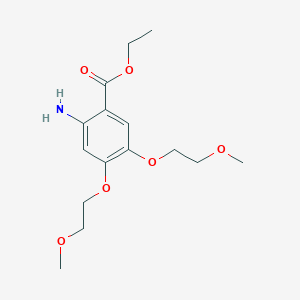
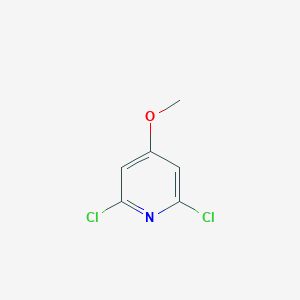
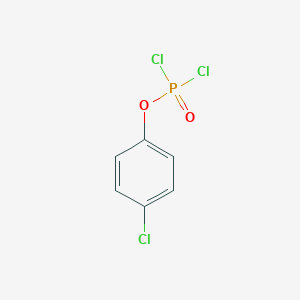
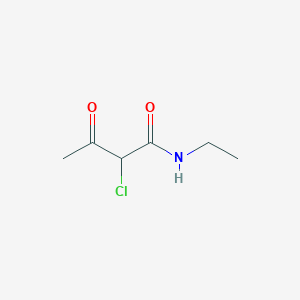
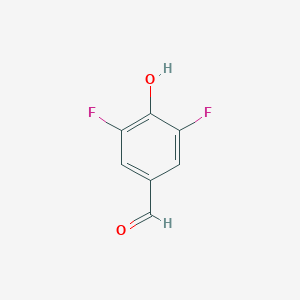

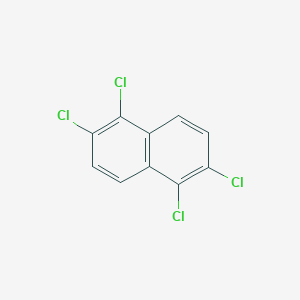
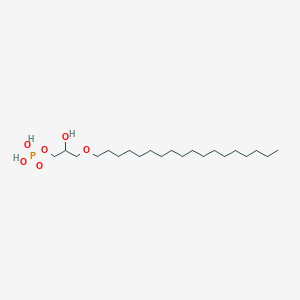

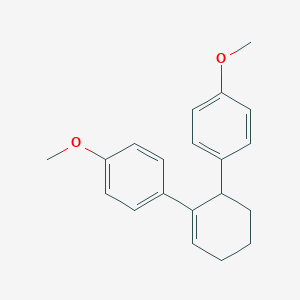

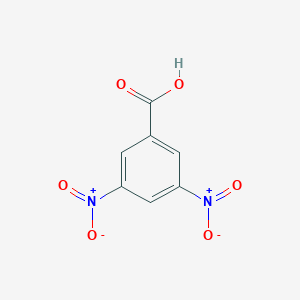
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)